H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers
H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
H-Ser(tBu)-OMe.HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and pharmaceutical development. Its strategic deployment of tert-butyl and methyl protecting groups on the side-chain hydroxyl and carboxyl functionalities, respectively, renders it an invaluable building block in the synthesis of complex peptides and other bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, analytical methodologies, and a detailed experimental protocol for its application in peptide synthesis.
Core Chemical and Physical Properties
H-Ser(tBu)-OMe.HCl is a white to off-white crystalline powder.[1] The hydrochloride salt form enhances its stability and handling properties. The tert-butyl ether protecting group on the serine side chain is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a common final step in solid-phase peptide synthesis (SPPS). The methyl ester provides protection for the carboxylic acid, which can be selectively deprotected if further C-terminal elongation is required.
Table 1: Physicochemical Properties of H-Ser(tBu)-OMe.HCl
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClNO₃ | [2] |
| Molecular Weight | 211.69 g/mol | [3] |
| CAS Number | 17114-97-5 | [2][3] |
| Appearance | White to off-white powder/crystal | [1][4] |
| Melting Point | 157 - 167 °C | [5] |
| Optical Rotation | +6.8 to +8.2° (c=1, DMF) | [4] |
| Purity | ≥98% | [1][2][4] |
Table 2: Solubility and Stability
| Parameter | Information | Reference |
| Solubility | Soluble in Dimethylformamide (DMF) and water. | [2][4] |
| Storage | Store in a cool, dry place at 0-8 °C. Keep container tightly closed. | [1][2][5] |
| Stability | Stable under recommended storage conditions. | [2] |
Analytical Characterization
A comprehensive analysis of H-Ser(tBu)-OMe.HCl is crucial to ensure its purity and identity before its use in synthesis. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of H-Ser(tBu)-OMe.HCl. A typical method would involve a reversed-phase column with a gradient elution.
Experimental Protocol: HPLC Analysis
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210-220 nm.
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Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of H-Ser(tBu)-OMe.HCl. The expected proton signals are as follows:
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A singlet at approximately 1.1-1.3 ppm corresponding to the nine protons of the tert-butyl group.
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A multiplet in the range of 3.5-4.0 ppm for the methylene (B1212753) protons (-CH₂-) of the serine backbone.
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A singlet around 3.7-3.8 ppm for the three protons of the methyl ester group.
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A triplet or multiplet around 4.0-4.2 ppm for the alpha-proton (-CH-) of the serine backbone.
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A broad singlet for the amine protons (-NH₃⁺), the chemical shift of which can be variable and dependent on the solvent and concentration.
Application in Peptide Synthesis: A Detailed Protocol
H-Ser(tBu)-OMe.HCl is a cornerstone in both solution-phase and solid-phase peptide synthesis. The following is a detailed experimental protocol for a solution-phase peptide coupling reaction to form a dipeptide.
Experimental Protocol: Synthesis of Boc-Ala-Ser(tBu)-OMe
This protocol describes the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with H-Ser(tBu)-OMe.HCl using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as the base.
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Materials:
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H-Ser(tBu)-OMe.HCl
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Boc-Ala-OH
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HBTU
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DIPEA
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (B1210297) (EtOAc)
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1N HCl solution
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Saturated NaHCO₃ solution
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Saturated NaCl solution (brine)
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Anhydrous MgSO₄ or Na₂SO₄
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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-
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve H-Ser(tBu)-OMe.HCl (1.0 equivalent) and Boc-Ala-OH (1.05 equivalents) in anhydrous DMF.
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Activation: To the stirred solution, add HBTU (1.05 equivalents).
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Basification: Cool the reaction mixture in an ice bath and slowly add DIPEA (2.5 equivalents). The pH of the reaction mixture should be around 8-9.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude dipeptide can be purified by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Visualizing the Workflow
The following diagrams illustrate the chemical structure of H-Ser(tBu)-OMe.HCl and the experimental workflow for the peptide coupling reaction described above.
Caption: Chemical Structure of H-Ser(tBu)-OMe.HCl.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-tert-Butyl-L-serine Methyl Ester Hydrochloride 17114-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. O-tert-Butyl-L-serine methyl ester hydrochloride | 17114-97-5 [sigmaaldrich.com]
